![molecular formula C15H13N3O3S B5809752 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5809752.png)
2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide, also known as FMA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. FMA is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is not yet fully understood. However, it has been suggested that 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide may exert its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects
2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of viral replication. Additionally, 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide in scientific research is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. Additionally, 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide. One area of research is the development of new drugs based on the structure of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide and its potential therapeutic applications. Finally, the safety and toxicity of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide need to be further evaluated to determine its suitability for use in clinical trials.
Métodos De Síntesis
The synthesis of 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide involves the reaction of 2-mercaptoacetamide with 2-(2-furylmethyl)amino-4-oxo-3,4-dihydroquinazoline in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain pure 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide.
Aplicaciones Científicas De Investigación
2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to possess anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide has been studied for its potential anti-viral properties, inhibiting the replication of certain viruses such as HIV and hepatitis C virus.
Propiedades
IUPAC Name |
2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c16-13(19)9-22-15-17-12-6-2-1-5-11(12)14(20)18(15)8-10-4-3-7-21-10/h1-7H,8-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRBNQXDYQVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)N)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Furan-2-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5809682.png)
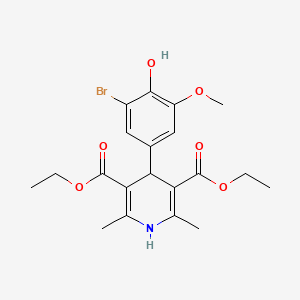
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
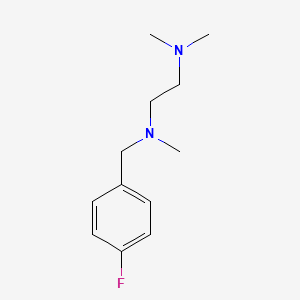
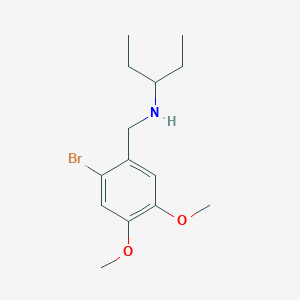
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)
![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)
![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)
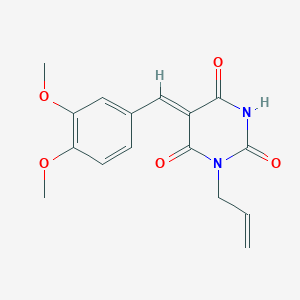
![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)
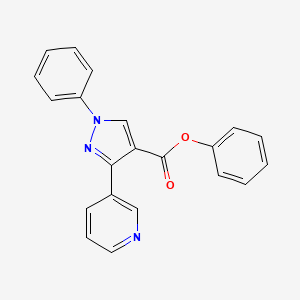
![8-chloro-7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5809762.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)